Deoxycytidine diphosphate

Descripción general

Descripción

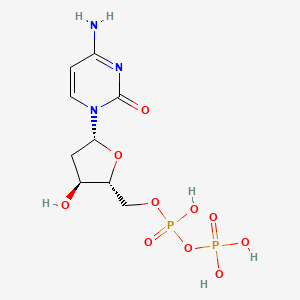

El difosfato de desoxicitidina es un difosfato de nucleósido. Está relacionado con el ácido nucleico común trifosfato de citidina, con el grupo hidroxilo en el carbono 2’ en la pentosa del nucleótido eliminado (de ahí la parte "desoxi" del nombre), y con un grupo fosforilo menos que el trifosfato de citidina .

Métodos De Preparación

El difosfato de desoxicitidina se sintetiza a través de la reacción de oxidación-reducción de la citidina 5’-difosfocolina, que es catalizada por la presencia de la reductasa de ribonucleósido-difosfato . Además, la reductasa de ribonucleósido-difosfato es capaz de unirse y catalizar la formación de desoxirribonucleótidos a partir de ribonucleótidos .

Análisis De Reacciones Químicas

El difosfato de desoxicitidina experimenta diversas reacciones químicas, que incluyen:

Reacciones de oxidación-reducción: El compuesto se sintetiza a través de una reacción de oxidación-reducción que involucra citidina 5’-difosfocolina y reductasa de ribonucleósido-difosfato.

Reacciones de sustitución: El compuesto puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos bajo condiciones específicas.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen la reductasa de ribonucleósido-difosfato y la citidina 5’-difosfocolina . Los principales productos formados a partir de estas reacciones son los desoxirribonucleótidos .

Aplicaciones Científicas De Investigación

Role in Nucleotide Metabolism

Deoxycytidine diphosphate is a key intermediate in the synthesis of deoxyribonucleotides, which are essential for DNA replication and repair. It is produced from deoxycytidine monophosphate (dCMP) through the action of deoxycytidine kinase (dCK) and can be phosphorylated to deoxycytidine triphosphate (dCTP), the active form that gets incorporated into DNA.

Chemotherapy Activation

This compound is significant in the activation of several nucleoside analogs used in chemotherapy. These include:

- Gemcitabine : dCK phosphorylates gemcitabine to its active triphosphate form, enhancing its cytotoxic effects against tumors. Studies have shown that increased dCK activity correlates with better therapeutic responses to gemcitabine in various cancer models .

- Clofarabine : Similar mechanisms apply where dCK enhances the phosphorylation of clofarabine, leading to increased cytotoxicity in cancer cells .

Gene Therapy Approaches

Recent research has focused on enhancing dCK expression through gene therapy to improve the efficacy of nucleoside analogs. For instance, transferring the dCK gene into tumor cells has resulted in increased accumulation of active metabolites like dFdCTP, leading to significant tumor growth inhibition .

Molecular Imaging Applications

This compound has been utilized in developing novel imaging techniques for assessing tumor metabolism and drug resistance:

- Chemical Exchange Saturation Transfer (CEST) MRI : This non-invasive imaging method uses deoxycytidine as a probe to visualize dCK activity within tumors. Increased dCK activity correlates with enhanced CEST contrast, allowing for real-time monitoring of tumor responses to chemotherapy .

- Positron Emission Tomography (PET) : New PET probes targeting dCK activity have been developed, enabling visualization of immune responses and tumor dynamics in vivo. These probes help predict treatment outcomes by correlating dCK levels with therapeutic efficacy .

Metabolic Studies

Research into the metabolic pathways involving this compound has revealed its role in regulating cellular responses to various stimuli:

- Impact on Drug Resistance : Low levels of dCK are associated with resistance to nucleoside analogs, making it a potential biomarker for predicting treatment outcomes in cancer therapies .

- Analytical Techniques : Innovative methods using deoxycytidine analogs allow researchers to study the metabolism of nucleosides and their derivatives, providing insights into how these pathways can be manipulated for therapeutic benefit .

Cancer Treatment Efficacy

In clinical trials involving patients with hematologic malignancies, enhanced dCK activity was linked to improved responses to gemcitabine and clofarabine therapies, demonstrating the potential for personalized medicine approaches based on dCK expression levels .

Antimicrobial Research

Emerging studies have also investigated the potential antimicrobial properties of deoxycytidine analogs against resistant bacterial strains, showing promising results that warrant further exploration .

Mecanismo De Acción

El difosfato de desoxicitidina ejerce sus efectos a través de la acción de la reductasa de ribonucleósido-difosfato, que cataliza la conversión de ribonucleótidos a desoxirribonucleótidos . Esta enzima juega un papel central en la biosíntesis del ADN al reducir los difosfatos de nucleósido a sus formas desoxi . Los objetivos moleculares y las vías involucradas incluyen la reducción de tioles dentro de los sitios activos de las reductasas de ribonucleótidos .

Comparación Con Compuestos Similares

El difosfato de desoxicitidina es similar a otros difosfatos de nucleósido, como:

Difosfato de citidina: A diferencia del difosfato de desoxicitidina, el difosfato de citidina tiene un grupo hidroxilo en el carbono 2’ de la pentosa.

Difosfato de desoxiadenosina: Este compuesto es otro desoxirribonucleótido, pero contiene adenina en lugar de citosina.

Difosfato de desoxiguanosina: Similar al difosfato de desoxicitidina, pero contiene guanina en lugar de citosina.

La singularidad del difosfato de desoxicitidina radica en su papel específico en la biosíntesis del ADN y su participación en la reducción del difosfato de citidina a su forma desoxi .

Actividad Biológica

Deoxycytidine diphosphate (dCDP) is a nucleoside diphosphate that plays a crucial role in various biological processes, particularly in nucleic acid metabolism. Its structure, which lacks a hydroxyl group on the 2' carbon of the ribose sugar, distinguishes it from cytidine triphosphate (CTP). This article explores the biological activity of dCDP, including its synthesis, metabolic pathways, and various biological effects supported by research findings and case studies.

Structure and Synthesis

This compound is synthesized from cytidine diphosphate (CDP) through the action of ribonucleotide reductase, which catalyzes the reduction of the 2'-hydroxyl group. This enzyme is pivotal in nucleotide metabolism, facilitating the conversion of ribonucleotides to deoxyribonucleotides necessary for DNA synthesis .

Chemical Structure

- Molecular Formula : C₉H₁₅N₃O₁₀P₂

- Molecular Weight : 307.15 g/mol

Metabolic Role

dCDP serves as a substrate in various enzymatic reactions within human cells and other organisms. It participates in the biosynthesis of nucleotides and plays a role in DNA replication and repair mechanisms. Notably, dCDP can be converted into deoxycytidine triphosphate (dCTP), which is essential for DNA synthesis .

Biological Activities

Research has demonstrated that dCDP exhibits several biological activities:

- Anticancer Properties : Studies have indicated that dCDP may possess anti-cancer activity across various cell lines. For instance, it has been shown to inhibit cell growth in certain deoxyriboside-requiring bacteria, suggesting potential applications in cancer therapy .

- Metabolic Functions : As a metabolite, dCDP is involved in critical metabolic pathways, influencing cellular processes such as lipid biogenesis in Escherichia coli .

- Role in Cellular Signaling : dCDP may also play a role in cellular signaling pathways, although further research is needed to elucidate these mechanisms fully.

Case Studies and Research Findings

- Anticancer Activity :

- Metabolic Pathways :

- Enzymatic Reactions :

Data Table: Biological Activities of this compound

Propiedades

IUPAC Name |

[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O10P2/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(21-8)4-20-24(18,19)22-23(15,16)17/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H2,10,11,14)(H2,15,16,17)/t5-,6+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTDHDKPUHBLBTL-SHYZEUOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O10P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301027111 | |

| Record name | 2'-Deoxycytidine 5'-(trihydrogen diphosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | dCDP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001245 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

800-73-7 | |

| Record name | dCDP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=800-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Deoxycytidine diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000800737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxycytidine 5'-(trihydrogen diphosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEOXYCYTIDINE 5'-DIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M07S1BKN37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | dCDP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001245 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.